Benzo[h]quinoline CAS number and properties
Benzo[h]quinoline CAS number and properties
An In-depth Technical Guide to Benzo[h]quinoline For Researchers, Scientists, and Drug Development Professionals
Core Document ID: BZQ-TECH-GUIDE-20251218 Version: 1.0 Status: Final
Abstract
Benzo[h]quinoline, a heterocyclic aromatic compound, is a molecule of significant interest across various scientific disciplines, including medicinal chemistry, materials science, and analytical chemistry. This document provides a comprehensive technical overview of its core properties, analytical characterization, synthesis protocols, and key applications. Quantitative data are presented in structured tables for clarity. Detailed experimental methodologies and graphical representations of workflows and mechanisms are included to support advanced research and development activities.
Chemical Identity and Physicochemical Properties
Benzo[h]quinoline is a polycyclic aromatic hydrocarbon in which a benzene (B151609) ring is fused to the 'h' side of a quinoline (B57606) molecule. Its unique structure imparts notable chemical and physical properties.
Synonyms: 4-Azaphenanthrene, 7,8-Benzoquinoline, α-Naphthoquinoline[1]
Structural and Molecular Data
The fundamental structural and molecular characteristics of Benzo[h]quinoline are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉N | [2] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2N=CC=C3 | [4] |
| InChI Key | WZJYKHNJTSNBHV-UHFFFAOYSA-N | [5] |
| Appearance | White to light yellow crystalline powder | [1][6] |
Physical and Thermodynamic Properties
Key physical and thermodynamic data are crucial for experimental design and application development.
| Property | Value | Unit | Source |
| Melting Point | 48 - 54 | °C | [1] |
| Boiling Point | 338 - 340.8 | °C | [1][5][7] |
| Flash Point | 113 - 155.9 | °C | [2][4][7] |
| Density | ~1.2 | g/cm³ | [7] |
| Water Solubility (logS) | -4.85 | mol/L | [8] |
| Octanol/Water Partition Coeff. (logP) | 3.388 - 3.43 | [5][8] | |
| Enthalpy of Fusion (ΔfusH) | 14.10 | kJ/mol | [8] |
| Enthalpy of Sublimation (ΔsubH°) | 80.80 - 90.20 | kJ/mol | [8] |
| Ionization Energy | 8.04 - 8.30 | eV | [8] |
Solubility Profile
Benzo[h]quinoline exhibits varied solubility depending on the solvent's polarity. A derivative, Benzo[h]quinoline-5,6-dione, shows good solubility in polar aprotic solvents like DMSO and DMF.[9] 10-Hydroxybenzo[h]quinoline (B48255) is reported to be soluble in acetone, chloroform, and ethyl acetate (B1210297).[10] Benzo[h]quinoline itself is soluble in methanol.[11]
Spectroscopic and Analytical Data
Analytical characterization is fundamental for structure confirmation and purity assessment. High-Performance Liquid Chromatography (HPLC) is a preferred method for analysis.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: Data is available and can be used to identify the protons in the aromatic structure.[14][15][16]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.[14][17][18]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The IR spectrum of Benzo[h]quinoline is characterized by C-H wagging modes around 800 cm⁻¹.[19] Protonation or ionization affects the spectrum by decreasing the intensity of these modes and increasing intensities in the 1000 cm⁻¹ to 1800 cm⁻¹ range.[19] The NIST WebBook provides access to its gas-phase IR spectrum.[3][20][21]
UV-Vis Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. Benzo[h]quinoline and its derivatives are known for their fluorescent properties, making UV-Vis and fluorescence spectroscopy key analytical tools.[1][22] Studies on 10-hydroxybenzo[h]quinoline show distinct absorption and emission spectra that are solvent-dependent.[23][24]
Experimental Protocols: Synthesis Methodologies
The synthesis of the Benzo[h]quinoline core and its derivatives can be achieved through several methods.
One-Pot Multicomponent Synthesis of Arylated Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivatives
This protocol outlines an efficient method for synthesizing functionalized Benzo[h]quinoline derivatives which have shown potential as antidiabetic agents.[25]
-
Materials:
-
6-methoxy-3,4-dihydronaphthalen-1(2H)-one (1 mmol)
-
Ethyl cyanoacetate (B8463686) (1.1 mmol)
-
Appropriate aromatic aldehydes (1 mmol)
-
Ammonium (B1175870) acetate (1 mmol)
-
n-Butanol (20 ml)
-
-
Procedure:
-
Combine 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, ethyl cyanoacetate, the selected aldehyde, and ammonium acetate in a 100 ml round-bottomed flask.
-
Add n-butanol as the solvent.
-
Reflux the mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a DCM:methanol mobile phase.
-
Upon completion, proceed with product isolation and purification.
-
Characterize the final compounds using NMR (¹H, ¹³C) and mass spectrometry (EI-MS, HREI-MS).[25]
-
Synthesis via Friedländer Condensation
The Friedländer methodology can be employed to introduce Benzo[h]quinoline subunits into larger molecular architectures. This involves the condensation of an amino aldehyde with a compound containing an acetyl group. For example, 1-amino-2-naphthalenecarbaldehyde can be condensed with various acetylaromatics to yield the corresponding Benzo[h]quinoline derivatives.[26]
Caption: General workflow for the synthesis and purification of Benzo[h]quinoline derivatives.
Biological Activity and Applications
Benzo[h]quinoline's rigid, planar structure and the presence of a nitrogen atom make it a versatile scaffold for various applications.
Medicinal Chemistry and Drug Development
-
Anticancer Potential: The planar aromatic system of Benzo[h]quinoline allows it to intercalate into DNA, making it a subject of interest in cancer research for its potential as a therapeutic agent.[1] It has been shown to bind to enzymes like DNA polymerase β and topoisomerase II.[4]
-
Antidiabetic Properties: Certain derivatives of tetrahydrobenzo[h]quinoline have demonstrated potent inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism, suggesting potential for developing new antidiabetic drugs.[25]
-
Cytotoxicity: The compound exhibits significant cytotoxicity against cancer cells, a property explored in the development of novel chemotherapeutics.[4]
Caption: Biological mechanisms of Benzo[h]quinoline and its derivatives.
Materials Science and Other Applications
-
Organic Light-Emitting Diodes (OLEDs): The notable fluorescence of Benzo[h]quinoline makes it a valuable compound in the development of materials for OLEDs.[1]
-
Fluorescent Probes: Its photophysical properties are utilized in creating fluorescent probes for biochemical assays.[1] For instance, 10-Hydroxybenzo[h]quinoline is used to detect boronic acids and as a probe for proteins like human serum albumin.[10]
-
Coordination Chemistry: It serves as a ligand in the synthesis of complex organometallic compounds, such as osmium and ruthenium complexes containing N-heterocyclic carbene ligands.[2]
Caption: Logical diagram linking the properties of Benzo[h]quinoline to its applications.
Safety and Handling
Benzo[h]quinoline is classified as a combustible solid.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as eye shields and gloves. It should be stored in a cool, dark, and well-sealed container.[10]
Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in accordance with established safety guidelines and regulations.
References
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- 10. 10-Hydroxybenzo[h]quinoline, 98%, Alfa Aesar 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
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- 24. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
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